2-Cyclopenten-1-one, 3-bromo-

Overview

Description

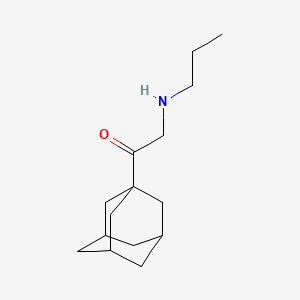

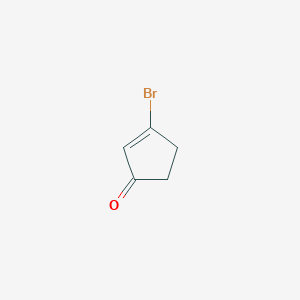

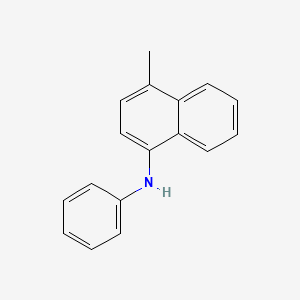

“2-Cyclopenten-1-one, 3-bromo-” is an organic compound with the molecular formula C5H5BrO . It is a derivative of 2-Cyclopenten-1-one, which is an enone and an alicyclic ketone .

Synthesis Analysis

2-Cyclopentenones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves the conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes .Molecular Structure Analysis

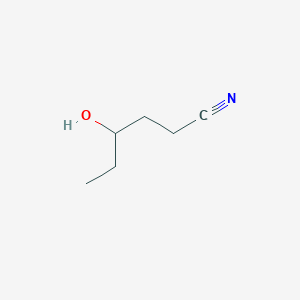

The molecular structure of “2-Cyclopenten-1-one, 3-bromo-” consists of a five-membered ring with a bromine atom attached to the third carbon and a ketone functional group on the second carbon .Chemical Reactions Analysis

As an enone, 2-cyclopentenone undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopenten-1-one, 3-bromo-” include a molecular formula of C5H5BrO, an average mass of 160.997 Da, and a monoisotopic mass of 159.952377 Da .Scientific Research Applications

Conjugate Addition of Organocopper Nucleophiles

“2-Cyclopenten-1-one, 3-bromo-” is a versatile electrophile that is employed in a variety of addition reactions, including the conjugate addition of organocopper nucleophiles . This reaction is a key step in the synthesis of many complex organic molecules.

Michael Reaction with Silyl Enol Ethers

This compound is also used in the Michael reaction with silyl enol ethers . The Michael reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Michael Reaction with Siloxanes

In addition to silyl enol ethers, “2-Cyclopenten-1-one, 3-bromo-” can also undergo the Michael reaction with siloxanes . This reaction is used in the synthesis of a wide range of organic compounds.

Diels-Alder Cycloadditions

“2-Cyclopenten-1-one, 3-bromo-” is used in Diels-Alder cycloadditions . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the efficient construction of six-membered rings.

Phosphoniosilylations

This compound is also used in phosphoniosilylations . This reaction is a useful method for the synthesis of phosphonates, which are important intermediates in organic synthesis.

Synthesis of Complex Organic Molecules

Due to its reactivity, “2-Cyclopenten-1-one, 3-bromo-” is often used in the synthesis of complex organic molecules . Its ability to participate in a variety of reactions makes it a valuable tool in the synthesis of complex organic structures.

Safety and Hazards

The safety data sheet for 2-Cyclopenten-1-one indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-cyclopenten-1-one, a similar compound, is known to interact with various biological targets due to its electrophilic nature .

Mode of Action

2-Cyclopenten-1-one, 3-bromo- is an electrophile and can participate in various addition reactions . As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .

Biochemical Pathways

2-cyclopenten-1-one is known to play a role as a hsp70 inducer , which suggests that it may influence protein folding and stress response pathways.

Pharmacokinetics

The related compound, 2-cyclopenten-1-one, is a liquid at room temperature with a density of 098 g/mL .

Result of Action

The related compound, 2-cyclopenten-1-one, is known to induce hsp70, a heat shock protein . This suggests that it may have a role in stress response and protein homeostasis.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Cyclopenten-1-one, 3-bromo-. For instance, its related compound, 2-Cyclopenten-1-one, has a boiling point of 150 °C and is almost insoluble in water , which could affect its stability and reactivity in different environments.

properties

IUPAC Name |

3-bromocyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLILNCISGMCZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339551 | |

| Record name | 2-Cyclopenten-1-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromocyclopent-2-en-1-one | |

CAS RN |

51865-32-8 | |

| Record name | 2-Cyclopenten-1-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)

![4-(tert-butyl)-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B3269883.png)